(R)-3-Ethylmorpholine
Overview
Description
(R)-3-Ethylmorpholine, also known as (R)-3-ethylmorpholine-N-oxide, is a widely used organic compound in areas of scientific research and laboratory experiments. It is a chiral, primary amine oxide with a molecular formula of C5H11NO and a molar mass of 99.14 g/mol. It is a colorless liquid that is miscible with water, alcohols, and other organic solvents. (R)-3-Ethylmorpholine is an important intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also used as an additive in lubricants, fuel, and food products.
Scientific Research Applications
Photophysical Behavior and Weak Interactions in Zinc Complexes
- Research shows that dinuclear zinc(II) complexes with ligands containing N-ethylmorpholine exhibit controlled structural diversity, photophysical properties, and weak interactions. These complexes demonstrate fluorescence and phosphorescence, influenced by para-substituted ligands (Chakraborty et al., 2015).
Synthesis of Optical Isomers in Microfluidic Chip Reactors
- Ethyl (R)-4-chloro-3-hydroxybutyrate, a precursor in synthesizing pharmacologically valuable products, is produced via asymmetric hydrogenation in microfluidic chip reactors. This process involves (R)-Ru-BINAP catalytic complex and ethyl 4-chloro-acetoacetate, highlighting the application of (R)-3-ethylmorpholine derivatives in fine chemistry (Kluson et al., 2019).
Bioconversion in Pharmaceutical Synthesis
- Ethyl (R)-4-cyano-3-hydroxybutyrate, an intermediate in statin side chain synthesis, is bioconverted into (R)-ethyl-3-hydroxyglutarate using Rhodococcus boritolerans. This showcases the application of (R)-3-ethylmorpholine derivatives in pharmaceutical synthesis (Yang et al., 2012).
Energetic Effects in Morpholine Structures
- A study on N-methylmorpholine and N-ethylmorpholine compounds explored the energetic effects of replacing the hydrogen in the amino group with an alkyl group in the morpholine scaffold. This research has implications in understanding the energetic dynamics of morpholine derivatives (Freitas et al., 2017).
Chemical Communication in Insect Behavior
- In entomological studies, 3-ethyl-4-methylpentanol, a minor component in ant pheromones, demonstrates the role of (R)-3-ethylmorpholine derivatives in insect communication. This research provides insights into the evolutionary aspects of chemical signaling (Castracani et al., 2008).
Polymerization and Material Science Applications
- Ethyl-3-(acryloyloxy)methyloxetane, a monomer with an oxetane group in its side chain, was polymerized via atom transfer radical polymerization. This study reveals the potential of (R)-3-ethylmorpholine derivatives in developing new materials with specific properties (Singha et al., 2005).
Fluorescent Chemosensors for Metal Ions
- A rhodamine-based compound featuring (R)-3-ethylmorpholine derivatives acts as a fluorescent dual sensor for Zn2+ and Al3+ ions. This application is significant in the field of chemical sensing and diagnostics (Roy et al., 2019).
properties
IUPAC Name |
(3R)-3-ethylmorpholine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c1-2-6-5-8-4-3-7-6/h6-7H,2-5H2,1H3/t6-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBQWQBSRIAGTJT-ZCFIWIBFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1COCCN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1COCCN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20558194 | |
Record name | (3R)-3-Ethylmorpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20558194 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-3-Ethylmorpholine | |
CAS RN |
74572-05-7 | |
Record name | (3R)-3-Ethylmorpholine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=74572-05-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3R)-3-Ethylmorpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20558194 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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